![molecular formula C24H22N6O B287728 5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287728.png)
5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CPI-613 and has been studied extensively for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of 5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile involves the inhibition of mitochondrial enzymes, which leads to the disruption of cancer cell metabolism. This compound targets the tricarboxylic acid cycle and the electron transport chain, which are essential for cancer cell survival. By inhibiting these pathways, 5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile induces apoptosis in cancer cells and inhibits tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile have been studied extensively. This compound has been found to induce apoptosis in cancer cells and inhibit tumor growth. It has also been found to decrease the production of reactive oxygen species, which play a role in cancer cell survival. Additionally, 5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile has been found to increase the sensitivity of cancer cells to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile in lab experiments include its potential to inhibit cancer cell metabolism and induce apoptosis in cancer cells. However, the limitations of using this compound include its potential toxicity and the need for further research to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for the research of 5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile. One potential direction is the study of its effectiveness in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to determine the optimal dosage and administration of this compound for cancer treatment. Other potential future directions include the study of its effectiveness in the treatment of other diseases, such as neurodegenerative diseases and metabolic disorders.
Synthesemethoden
The synthesis of 5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile involves the reaction of 4-chloropyrazole with 3-isopropyl-5-methylphenol, followed by the reaction with potassium tert-butoxide and then with 2-bromo-6-nitrophenol. The resulting product is then reacted with 2-phenylpyrimidine-4-carbonitrile to obtain 5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile.
Wissenschaftliche Forschungsanwendungen
5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile has been studied extensively for its potential applications in various fields. It has been found to be effective in inhibiting the activity of mitochondrial enzymes, which play a crucial role in cancer cell metabolism. This compound has been studied for its potential use in cancer treatment, as it has been found to induce apoptosis in cancer cells and inhibit the growth of tumors.
Eigenschaften
Produktname |
5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile |
---|---|
Molekularformel |
C24H22N6O |
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
5-amino-1-[6-(3-methyl-5-propan-2-ylphenoxy)-2-phenylpyrimidin-4-yl]pyrazole-4-carbonitrile |
InChI |
InChI=1S/C24H22N6O/c1-15(2)18-9-16(3)10-20(11-18)31-22-12-21(30-23(26)19(13-25)14-27-30)28-24(29-22)17-7-5-4-6-8-17/h4-12,14-15H,26H2,1-3H3 |
InChI-Schlüssel |
JCKXOXORXHAUNY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OC2=NC(=NC(=C2)N3C(=C(C=N3)C#N)N)C4=CC=CC=C4)C(C)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)OC2=NC(=NC(=C2)N3C(=C(C=N3)C#N)N)C4=CC=CC=C4)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.